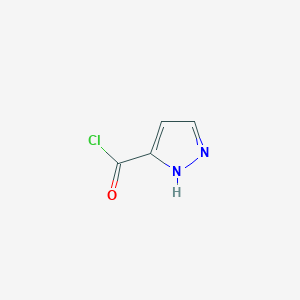

1H-pyrazole-5-carbonyl chloride

Descripción

Synthesis of Pyrazole-Containing Heterocycles

The primary application of 1H-pyrazole-5-carbonyl chloride lies in the introduction of the pyrazole (B372694) moiety into other molecules, leading to the formation of various pyrazole-containing heterocycles. This is typically achieved through nucleophilic acyl substitution reactions where the chloride is displaced by a nucleophile, such as an amine or an alcohol, to form amides and esters, respectively. cymitquimica.com These reactions are often carried out under mild conditions and can be more efficient than those using non-heterocyclic acyl chlorides.

For instance, the reaction of 1H-pyrazole-5-carbonyl chloride with various amines leads to the formation of pyrazole-5-carboxamides. researchgate.netbeilstein-journals.org These carboxamide derivatives are of significant interest in medicinal chemistry. Similarly, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazolo[3,4-d]pyridazinones, which have been investigated as potential anticancer agents.

| Reactant | Product | Application/Significance |

| Amines | Pyrazole-5-carboxamides | Medicinal chemistry intermediates |

| Hydrazine Hydrate | Pyrazolo[3,4-d]pyridazinones | Potential anticancer leads |

| Alcohols | Pyrazole-5-carboxylates | Synthetic intermediates |

Formation of Fused Ring Systems

1H-Pyrazole-5-carbonyl chloride is also instrumental in the construction of fused heterocyclic systems, where the pyrazole ring is annulated with another ring. This is often achieved through multi-step sequences that utilize the reactivity of the carbonyl chloride and other functional groups on the pyrazole ring.

Pyranopyrazole Derivatives

The synthesis of pyranopyrazole derivatives can be achieved through multi-component reactions. While not a direct reaction of 1H-pyrazole-5-carbonyl chloride, the pyrazole core is a fundamental component. For example, one-pot, four-component reactions involving an aromatic aldehyde, malononitrile, a β-keto ester, and hydrazine hydrate can yield pyranopyrazole derivatives. researchgate.netresearchgate.net These reactions often employ catalysts like baker's yeast or ionic liquids to promote efficient and environmentally friendly synthesis. researchgate.net Another approach involves the condensation of 4-arylmethylene-5-pyrazolone with malononitrile. researchgate.net

Imidazo[4,5-b]pyridine Derivatives

The synthesis of imidazo[4,5-b]pyridine derivatives, a class of compounds with significant biological importance, can be accomplished through various synthetic routes. A common method involves the condensation of a diaminopyridine derivative with a carboxylic acid or aldehyde. nih.govjscimedcentral.com While direct use of 1H-pyrazole-5-carbonyl chloride is not explicitly detailed in the provided results for this specific fused system, related imidazole-5-carbonyl chlorides are used in the synthesis of similar fused structures. For instance, 4-nitro-1H-imidazole-5-carbonyl chlorides react with activated methylene (B1212753) compounds to form intermediates that can be reductively cyclized to imidazo[4,5-b]pyridinones. rsc.org This suggests that pyrazole-based carbonyl chlorides could potentially be used in analogous synthetic strategies.

Pyrazolo[3,4-d]pyrimidinone Systems

Pyrazolo[3,4-d]pyrimidinone systems are readily synthesized using pyrazole-based starting materials. A key intermediate, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, can be formed and subsequently cyclized to create the fused pyrimidine (B1678525) ring. nih.gov Another strategy involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles, which can be achieved through both conventional heating and microwave-assisted methods, with the latter often providing higher yields and shorter reaction times. nih.gov The reaction of 1H-pyrazole-5-carbonyl chloride with hydrazine hydrate can also lead to the formation of pyrazolo[3,4-d]pyridazinones, a closely related fused system.

| Fused Ring System | General Synthetic Approach | Key Intermediates/Reactants |

| Pyranopyrazole | Multi-component reaction | Aromatic aldehydes, malononitrile, β-keto esters, hydrazine hydrate researchgate.netresearchgate.net |

| Imidazo[4,5-b]pyridine | Condensation and cyclization | Diaminopyridines, carboxylic acids/aldehydes nih.govjscimedcentral.com |

| Pyrazolo[3,4-d]pyrimidinone | Cyclization of pyrazole precursors | Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, ortho-amino esters of pyrazole, nitriles nih.govnih.gov |

Propiedades

IUPAC Name |

1H-pyrazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4(8)3-1-2-6-7-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIZZDCWMOGEGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60510115 | |

| Record name | 1H-Pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717871-84-6 | |

| Record name | 1H-Pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60510115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role in Agrochemical and Pharmaceutical Intermediate Synthesis Focus on Synthetic Methodology

1H-Pyrazole-5-carbonyl chloride and its derivatives are crucial intermediates in the synthesis of compounds for the agrochemical and pharmaceutical industries. The synthetic methodologies employed leverage the reactivity of the carbonyl chloride to introduce the pyrazole (B372694) scaffold, which is a known pharmacophore in many biologically active molecules.

In agrochemical research, derivatives of 1H-pyrazole-5-carboxylic acid have been synthesized and evaluated for their insecticidal properties. d-nb.info For example, novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings have been synthesized and shown to have activity against pests like Aphis fabae. d-nb.inforesearchgate.net The synthesis of these compounds often involves the conversion of the corresponding carboxylic acid to the acid chloride using reagents like thionyl chloride, followed by reaction with an appropriate amine or alcohol. d-nb.inforesearchgate.net

In the pharmaceutical sector, pyrazole-containing compounds are investigated for a wide range of therapeutic applications. The synthesis of these compounds often relies on the use of pyrazole carbonyl chlorides to form amide or ester linkages. For instance, N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives, synthesized from the corresponding acid chloride, have demonstrated cytotoxic effects against various cancer cell lines. Furthermore, pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from pyrazole precursors, have been explored as VEGFR-2 inhibitors with antiangiogenic activity. nih.gov

The general synthetic methodology involves the following steps:

Formation of the Pyrazole Carboxylic Acid: This can be achieved through various synthetic routes, often starting from β-ketonitriles and hydrazines. beilstein-journals.org

Conversion to the Acid Chloride: The pyrazole carboxylic acid is then treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to yield the more reactive 1H-pyrazole-5-carbonyl chloride. d-nb.infonih.gov

Reaction with Nucleophiles: The resulting acid chloride is then reacted with a desired nucleophile (e.g., an amine, alcohol, or another heterocyclic intermediate) to form the final product. d-nb.info

This modular approach allows for the synthesis of a diverse library of compounds for screening and optimization in both agrochemical and pharmaceutical discovery programs.

Chemical Reactivity and Mechanistic Investigations of 1h Pyrazole 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

1H-Pyrazole-5-carbonyl chloride is a reactive acyl chloride that readily undergoes nucleophilic acyl substitution reactions. cymitquimica.com The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the adjacent chlorine atom and the pyrazole (B372694) ring, makes it a prime target for attack by various nucleophiles. This reactivity is central to its utility in organic synthesis for introducing the pyrazole-5-carbonyl moiety into a wide array of molecules. The general mechanism for these reactions involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is a good leaving group, to yield the final substituted product. khanacademy.org

Formation of Pyrazole-5-carboxamides

The reaction of 1H-pyrazole-5-carbonyl chloride with amines is a fundamental method for the synthesis of pyrazole-5-carboxamides. These compounds are of significant interest due to their presence in many biologically active molecules.

1H-Pyrazole-5-carbonyl chloride reacts with primary and secondary amines, as well as substituted anilines, to produce the corresponding N-substituted pyrazole-5-carboxamides. libretexts.org These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride gas that is formed as a byproduct. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine acts as the nucleophile. libretexts.org

The general reaction scheme is as follows:

1H-Pyrazole-5-carbonyl chloride + R-NH₂ → 1H-Pyrazole-5-carboxamide-R + HCl

Various studies have demonstrated the synthesis of a diverse range of pyrazole-5-carboxamides using this method. For instance, reactions with aniline (B41778) produce 1H-pyrazole-5-carboxanilides. The reaction conditions, such as solvent and temperature, can be adjusted to optimize the yield and purity of the desired product. Common solvents include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and N,N-dimethylformamide (DMF).

Table 1: Examples of Reactions with Amines and Substituted Anilines

| Amine/Aniline | Product | Reference |

| Aniline | 1H-Pyrazole-5-carboxanilide | |

| Ethylamine | N-ethyl-1H-pyrazole-5-carboxamide | libretexts.org |

| Various aromatic amines | N-aryl-1H-pyrazole-5-carboxamides | asianpubs.org |

The synthesis of pyrazole-5-carboxamide derivatives is a significant area of research, particularly in the fields of medicinal chemistry and agrochemicals. Many of these derivatives exhibit a wide range of biological activities. For example, certain N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives have shown notable cytotoxic effects against various cancer cell lines. nih.gov

The versatility of the reaction between 1H-pyrazole-5-carbonyl chloride and various amines allows for the creation of large libraries of compounds for screening purposes. For instance, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide is a complex molecule synthesized for potential agrochemical applications. epa.gov The synthesis of such complex molecules often involves a multi-step process where the formation of the pyrazole-5-carboxamide bond is a key step. ciac.jl.cn

Table 2: Examples of Pyrazole-5-carboxamide Derivatives with Specific Applications

| Derivative | Application Area | Reference |

| N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamides | Anticancer agents | nih.gov |

| 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide | Agrochemicals | epa.gov |

| Pyridinyl-1H-pyrazole-5-carboxylic acid amide compounds | Potential pharmaceuticals | ciac.jl.cn |

Formation of Pyrazole-5-carboxylates and Thioesters

Beyond amide formation, 1H-pyrazole-5-carbonyl chloride is a valuable precursor for the synthesis of pyrazole-5-carboxylates (esters) and pyrazole-5-carbothioates (thioesters) through reactions with alcohols, phenols, and thiols, respectively.

1H-Pyrazole-5-carbonyl chloride reacts with alcohols and phenols to yield the corresponding pyrazole-5-carboxylate esters. cymitquimica.comchemguide.co.uk Similar to the reaction with amines, a base is typically added to scavenge the HCl produced. chemguide.co.uk The reactivity of the alcohol or phenol (B47542) can influence the reaction conditions required. chemguide.co.uk

The general reaction is:

1H-Pyrazole-5-carbonyl chloride + R-OH → 1H-Pyrazole-5-carboxylate-R + HCl

These esterification reactions are generally efficient and provide a straightforward route to a variety of pyrazole esters. researchgate.net For example, the reaction with ethanol (B145695) produces ethyl 1H-pyrazole-5-carboxylate. chemguide.co.uk Phenols also react in a similar manner to give phenyl esters. chemguide.co.uk

Table 3: Examples of Reactions with Alcohols and Phenols

| Alcohol/Phenol | Product | Reference |

| Ethanol | Ethyl 1H-pyrazole-5-carboxylate | chemguide.co.uk |

| Phenol | Phenyl 1H-pyrazole-5-carboxylate | chemguide.co.uk |

| Various alcohols | 1H-pyrazole-3-carboxylate esters | researchgate.net |

The reaction of 1H-pyrazole-5-carbonyl chloride with thiols (mercaptans) leads to the formation of pyrazole-5-carbothioates, or thioesters. cymitquimica.com This reaction follows the same nucleophilic acyl substitution pathway, with the sulfur atom of the thiol acting as the nucleophile. nih.gov

The general reaction is:

1H-Pyrazole-5-carbonyl chloride + R-SH → 1H-pyrazole-5-carbothioate-R + HCl

The synthesis of thioesters is significant as they are important intermediates in various organic transformations, including native chemical ligation for protein synthesis. nih.gov The reaction conditions for thioester formation are often similar to those for ester and amide synthesis, though specific optimization may be required depending on the thiol used.

Table 4: Example of Reaction with a Thiol

| Thiol | Product | Reference |

| General Thiol (R-SH) | S-alkyl/aryl 1H-pyrazole-5-carbothioate |

Other Transformational Reactions

Beyond simple amide and ester formations, the carbonyl chloride group of 1H-pyrazole-5-carbonyl chloride can undergo several other important transformations, including hydrolysis and reduction.

Hydrolysis Pathways of the Carbonyl Chloride Group

The hydrolysis of 1H-pyrazole-5-carbonyl chloride represents a fundamental nucleophilic acyl substitution reaction. Acyl chlorides are highly reactive towards water, readily converting to their corresponding carboxylic acids. libretexts.org The reaction proceeds through a nucleophilic addition-elimination mechanism.

The process begins with the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of the pyrazole-5-carbonyl chloride. This step forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. A final deprotonation step, often facilitated by another water molecule, yields the final product, 1H-pyrazole-5-carboxylic acid, along with hydrochloric acid. It has been noted in related pyrazole syntheses that the resulting carboxylic acid product can be highly soluble in water, which may complicate its isolation via extraction from aqueous media. nih.gov

Reduction Reactions to Pyrazole-5-methanol Derivatives

The carbonyl chloride group can be reduced to a primary alcohol, yielding (1H-pyrazol-5-yl)methanol. This transformation requires the use of a strong reducing agent, as the reaction proceeds through an aldehyde intermediate which is also susceptible to reduction.

Acid chlorides are effectively reduced to primary alcohols by powerful hydride donors such as lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The mechanism involves an initial nucleophilic acyl substitution where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon, displacing the chloride ion to form a pyrazole-5-carbaldehyde intermediate. libretexts.org This aldehyde is then immediately reduced further in a second step by another equivalent of the hydride reagent to the corresponding primary alcohol, (1H-pyrazol-5-yl)methanol, after an aqueous workup. libretexts.orgchemistrysteps.com Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), can also reduce acid chlorides to alcohols. chemistrysteps.com To isolate the intermediate aldehyde, a less reactive, sterically hindered reducing agent like lithium tri(t-butoxy)aluminum hydride is necessary. chemistrysteps.com

Reaction Mechanism Analysis

Electrophilic Nature and Reactivity of the Carbonyl Chloride Moiety

The carbonyl chloride group is characterized by its high electrophilicity, which is the primary driver of its reactivity. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms exert strong electron-withdrawing inductive effects, pulling electron density away from the central carbon atom. This creates a significant partial positive charge (δ+) on the carbonyl carbon, rendering it highly susceptible to attack by a wide range of nucleophiles. libretexts.org

This inherent reactivity makes 1H-pyrazole-5-carbonyl chloride an effective acylating agent for introducing the pyrazole-5-carbonyl unit into other molecules. It readily undergoes nucleophilic acyl substitution with nucleophiles such as water, alcohols, and amines. libretexts.orgresearchgate.net The chloride ion is an excellent leaving group, which facilitates the second step of the common addition-elimination mechanism, further enhancing the compound's reactivity.

Influence of Substituents on Reactivity and Selectivity

The reactivity of the 1H-pyrazole-5-carbonyl chloride moiety and the selectivity of its reactions can be significantly modulated by the presence of substituents on the pyrazole ring. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents can alter the electrophilicity of the carbonyl carbon and influence reaction pathways.

Theoretical studies on related carbonyl compounds suggest that electron-withdrawing substituents can enhance reactivity by destabilizing the ground state of the acyl chloride. Furthermore, the position of substituents plays a crucial role in determining reaction outcomes.

For instance, in syntheses of substituted pyrazoles, the nature of the hydrazine (B178648) used (a key building block for the pyrazole ring) dictates the regioselectivity of the reaction. The use of arylhydrazine hydrochlorides can favor the formation of one regioisomer, while the corresponding free hydrazine can lead exclusively to another. This highlights the subtle electronic and steric influences that substituents bring to the reaction.

Table 1: Influence of Substituents on the Yield of Pyrazole Carboxylate Synthesis This interactive table summarizes the yields of various methyl 1-phenyl-1H-pyrazole-3-carboxylates synthesized from differently substituted enones, illustrating the impact of substituents on reaction efficiency.

| Substituent on Phenyl Ring at C5 | Product | Yield (%) |

| 4-Bromo | Methyl 5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 78 |

| 4-Nitro | Methyl 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 85 |

| 2-Fluoro (on N1-phenyl) | Methyl 1-(2-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxylate | 86 |

| 4-Sulfamoyl (on N1-phenyl) & 4-Fluoro (on C5-phenyl) | Methyl 5-(4-fluorophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate | 69 |

Data sourced from a regiocontrolled synthesis study of pyrazole derivatives. nih.gov

Applications of 1h Pyrazole 5 Carbonyl Chloride in Complex Molecular Synthesis

Role in Agrochemical and Pharmaceutical Intermediate Synthesis (Focus on Synthetic Methodology)

Precursor for Advanced Agrochemical Entities (e.g., Insecticides, Pesticides)

1H-Pyrazole-5-carbonyl chloride and its derivatives are pivotal intermediates in the synthesis of modern agrochemicals, including a range of insecticides and pesticides. lookchem.com The pyrazole (B372694) scaffold is a key component in numerous commercial pesticides designed to protect a wide variety of crops from diseases and pests. scielo.br

The synthesis of novel 1H-pyrazole-5-carboxylic acid derivatives has yielded compounds with significant insecticidal activities. For instance, a series of these derivatives containing oxazole (B20620) and thiazole (B1198619) rings were synthesized and tested against the bean aphid, Aphis fabae. d-nb.inforesearchgate.net One particular compound demonstrated 85.7% mortality at a concentration of 12.5 mg/L, an efficacy comparable to the commercial insecticide imidacloprid. d-nb.inforesearchgate.net

Furthermore, derivatives of 1H-pyrazole-5-carbonyl chloride are used to create insecticides that act as ryanodine (B192298) receptor (RyR) regulators. nih.gov A notable example is the synthesis of fluoro-substituted compounds incorporating a 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole moiety. One such compound exhibited 50% larvicidal activity against the oriental armyworm, Mythimna separata, at a concentration of 0.1 mg L-1, which was comparable to the commercial insecticide chlorantraniliprole. nih.gov This same compound showed 90% activity against the diamondback moth, Plutella xylostella, at a very low concentration of 10-5 mg L-1. nih.gov

The process often involves the reaction of a pyrazole carboxylic acid with a halogenating agent like thionyl chloride or dichloro sulfoxide (B87167) to form the reactive carbonyl chloride intermediate. scielo.brciac.jl.cn This intermediate is then reacted with an appropriate amine or other nucleophile to produce the final agrochemical product. ciac.jl.cn An example is the synthesis of pyridinyl-1H-pyrazole-5-carboxylic acid amide compounds, where the carbonyl chloride is a key intermediate. ciac.jl.cn

Table 1: Examples of Agrochemicals Derived from 1H-Pyrazole-5-carbonyl Chloride Intermediates

| Derivative Class | Target Pest(s) | Reported Efficacy | Reference(s) |

| 1H-Pyrazole-5-carboxylic acid derivatives with oxazole/thiazole rings | Aphis fabae (Bean Aphid) | 85.7% mortality at 12.5 mg/L | d-nb.inforesearchgate.net |

| Fluoro-substituted 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives | Mythimna separata (Oriental Armyworm) | 50% larvicidal activity at 0.1 mg L-1 | nih.gov |

| Fluoro-substituted 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives | Plutella xylostella (Diamondback Moth) | 90% activity at 10-5 mg L-1 | nih.gov |

| Pyridinyl-1H-pyrazole-5-carboxylic acid amides | Not specified | Key intermediate for synthesis | ciac.jl.cn |

Building Block for Pharmaceutical Scaffolds and Therapeutic Agents

The pyrazole core is a recognized pharmacologically important scaffold, present in a variety of therapeutic agents. mdpi.com 1H-Pyrazole-5-carbonyl chloride, as a reactive intermediate, plays a crucial role in the synthesis of these pharmaceutical compounds. Its derivatives have been investigated for a wide range of biological activities, including anticancer, antiviral, and enzyme inhibition properties.

In the realm of anticancer research, derivatives of 1H-pyrazole-5-carbonyl chloride have shown significant potential. For example, N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives have demonstrated considerable cytotoxic effects against various cancer cell lines, with some showing IC50 values below 10 μM.

The versatility of the pyrazole scaffold allows for the synthesis of diverse compounds with potential therapeutic applications. For instance, the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives, facilitated by novel catalysts, has been achieved through a one-pot reaction, highlighting an environmentally friendly and efficient synthetic route. nih.govrsc.org

Furthermore, pyrazole derivatives are being explored as inhibitors of enzymes like meprin α and β, which are involved in various physiological and pathological processes. nih.gov The synthesis of 3,4,5-substituted pyrazole derivatives has led to the identification of potent inhibitors, with some exhibiting activity in the low nanomolar range. nih.gov

The development of new synthetic methodologies continues to expand the library of pyrazole-based compounds for pharmaceutical research. A regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles has been developed, allowing for the selective synthesis of different isomers, which is crucial for structure-activity relationship studies. acs.org

Derivatization for Structure-Activity Relationship Studies (Synthetic Aspects)

The ability to easily derivatize 1H-pyrazole-5-carbonyl chloride makes it an invaluable tool for structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyrazole ring and the nature of the nucleophile reacting with the carbonyl chloride, researchers can probe the structural requirements for a desired biological activity. nih.gov

For instance, in the development of meprin inhibitors, SAR studies revealed that the nature of the substituent at the 3(5) position of the pyrazole ring significantly influences inhibitory activity. nih.gov While a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity against meprin α, introducing methyl or benzyl (B1604629) groups led to a decrease in activity. nih.gov Conversely, a cyclopentyl moiety resulted in similar activity. nih.gov Further exploration of acidic substituents, such as carboxyphenyl groups and their bioisosteres, led to an improvement in activity against meprin β. nih.gov

In the context of agrochemicals, SAR studies on 1H-pyrazole-5-carboxylic acid derivatives have provided insights into the features necessary for potent insecticidal activity. nih.gov The synthesis and evaluation of a series of 35 novel fluoro-substituted compounds allowed for a systematic investigation of how different modifications to the pyrazole heterocycle impact insecticidal efficacy against various pests. nih.gov

The synthesis of these derivatives often involves straightforward chemical transformations. The parent 1H-pyrazole-5-carboxylic acid can be converted to the highly reactive 1H-pyrazole-5-carbonyl chloride by treatment with thionyl chloride. scielo.brsemanticscholar.org This acyl chloride can then be reacted with a variety of nucleophiles, such as amines, alcohols, or hydrazides, to generate a library of derivatives for biological screening. scielo.br This approach facilitates the rapid exploration of chemical space around the pyrazole scaffold.

Spectroscopic Characterization and Structural Elucidation of 1h Pyrazole 5 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of 1H-pyrazole-5-carbonyl chloride and its derivatives, offering unparalleled insight into the connectivity and chemical environment of atoms within the molecule.

Proton NMR (¹H NMR)

Proton NMR spectroscopy is fundamental in identifying the hydrogen atoms within the pyrazole (B372694) ring and any associated substituents. For pyrazole derivatives, the chemical shifts of the ring protons are indicative of the substitution pattern. epa.gov For instance, in a series of synthesized pyrazole derivatives, the protons of the pyrazole ring were identified by their characteristic signals.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Pyrazole Derivatives

| Compound/Proton | Chemical Shift (δ, ppm) |

| Pyrazole Ring Protons | ~7.0 - 8.5 |

| 1-Methyl-1H-pyrazole-5-carbonitrile (H3) | 7.13 (d) |

| 1-Methyl-1H-pyrazole-5-carbonitrile (H4) | 7.68 (d) |

| Methyl Protons on Pyrazolone (B3327878) Ring | ~2.0 (s) |

| Methoxy Group Protons | ~3.6 (s) |

Note: 'd' denotes a doublet and 's' denotes a singlet. Data is for derivatives and not the parent compound unless specified.

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole ring and the carbonyl carbon are particularly diagnostic. For pyrazole derivatives, the carbon atoms of the pyrazole ring typically appear in the range of δ 100-160 ppm. epa.gov The carbonyl carbon of the acyl chloride group is expected to resonate further downfield.

In studies of various pyrazole derivatives, the signals for the carbon atoms of the pyrazole rings have been successfully identified and are in good agreement with previously reported data. epa.gov For instance, in a series of pyrazolone-type compounds, the carbonyl carbon signal appears at the highest chemical shifts, above 160.0 ppm, while other carbons of the pyrazolone and aldehyde moieties resonate between 160.0 and 103.0 ppm. epa.gov

Table 2: Illustrative ¹³C NMR Chemical Shifts for Carbons in Pyrazole Derivatives

| Compound/Carbon | Chemical Shift (δ, ppm) |

| Pyrazole Ring Carbons | ~100 - 160 |

| Carbonyl Carbon (in pyrazolones) | > 160 |

| Trifluoromethyl Groups (on pyrazole ring) | ~120 - 125 |

Note: This data is generalized from various pyrazole derivatives.

Nitrogen-15 NMR (¹⁵N NMR) for Pyrazole Ring Analysis

Nitrogen-15 NMR spectroscopy is a powerful, albeit less commonly used, technique for directly probing the nitrogen environments within the pyrazole ring. The chemical shifts of the two nitrogen atoms (a pyridinic, doubly bonded nitrogen and a pyrrolic, single-bonded nitrogen) are highly sensitive to their electronic environment, including the presence of substituents and their involvement in hydrogen bonding. psu.eduacs.org

Studies on various pyrazole derivatives have demonstrated the utility of ¹⁵N NMR in distinguishing between different regioisomers and understanding tautomeric equilibria. researchgate.net The chemical shifts can vary significantly depending on whether the nitrogen is protonated or part of a hydrogen bond. psu.eduresearchgate.net For instance, in ¹⁵N CPMAS NMR studies of NH-pyrazoles, the chemical shifts provide valuable information about the solid-state structure and hydrogen bonding. psu.edu While specific ¹⁵N NMR data for 1H-pyrazole-5-carbonyl chloride is not available in the provided search results, general data for pyrazoles indicates that the nitrogen signals can appear over a wide range, and their interpretation often requires comparison with theoretical calculations. acs.orgresearchgate.net

Table 3: General ¹⁵N NMR Chemical Shift Ranges for Pyrazole Nitrogens

| Nitrogen Type | General Chemical Shift Range (δ, ppm) |

| Pyrrolic Nitrogen (-NH-) | Varies significantly with substitution and H-bonding |

| Pyridinic Nitrogen (-N=) | Varies significantly with substitution and H-bonding |

Note: The specific chemical shifts are highly dependent on the molecular structure and environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the key functional groups present in 1H-pyrazole-5-carbonyl chloride and its derivatives. The most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the acyl chloride group. For derivatives of 1H-pyrazole-5-carbonyl chloride, this band is typically observed in the region of 1700 cm⁻¹.

In addition to the carbonyl stretch, other characteristic vibrations of the pyrazole ring can also be observed in the IR spectrum. For pyrazolone-type compounds, O-H and N-H stretching vibrations are typically seen in the 3600–3200 cm⁻¹ region, while aromatic C-H stretching vibrations appear slightly above 3000 cm⁻¹. epa.gov

Table 4: Characteristic IR Absorption Bands for Pyrazole Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| Carbonyl (C=O) Stretching (in acyl chlorides) | ~1700 |

| O-H and N-H Stretching (in pyrazolones) | 3200 - 3600 |

| Aromatic C-H Stretching | > 3000 |

| Aliphatic C-H Stretching | 2800 - 3000 |

Note: These are general ranges and can vary based on the specific molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation patterns of 1H-pyrazole-5-carbonyl chloride and its derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.

For derivatives such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride, high-resolution mass spectrometry has been used to validate the molecular weight, with the protonated molecule [M+H]⁺ observed at approximately 236.99 Da. The fragmentation patterns observed in the mass spectrum can provide further structural information, helping to confirm the connectivity of the molecule. For instance, the mass spectra of various pyrazole derivatives have been used to confirm their successful synthesis. rsc.org

While a detailed mass spectrum and fragmentation analysis for the parent 1H-pyrazole-5-carbonyl chloride is not available in the provided results, the molecular weight of a derivative, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, has been determined to be 207.05 g/mol . nih.gov

Q & A

Q. What are the most reliable synthetic routes for preparing 1H-pyrazole-5-carbonyl chloride?

The compound is commonly synthesized via coupling reactions using acyl chlorides. For instance, in antiviral drug development, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride was coupled with sulfonamide intermediates under standard conditions (e.g., using DCM as a solvent and catalytic bases like DMAP) to yield bioactive derivatives . Alternative methods include Vilsmeier-Haack reactions, where dichlorovinyl ketones react with acyl chlorides to form pyrazole-carbaldehyde intermediates, which can be further oxidized or functionalized .

Q. How can researchers characterize the purity and structural integrity of 1H-pyrazole-5-carbonyl chloride derivatives?

Key techniques include:

- Melting point analysis : For example, derivatives like 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde exhibit distinct melting points (78–79°C) to confirm crystallinity .

- Spectroscopy : IR spectroscopy identifies carbonyl stretching (~1700 cm⁻¹) and pyrazole ring vibrations. NMR (¹H/¹³C) resolves substituent positions (e.g., trifluoromethyl groups at δ 120–125 ppm in ¹³C NMR) .

- Mass spectrometry : High-resolution MS validates molecular weights (e.g., [M+H]+ for 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonyl chloride: ~236.99 Da) .

Q. What precautions are necessary when handling 1H-pyrazole-5-carbonyl chloride in aqueous or basic conditions?

The compound is moisture-sensitive due to its reactive carbonyl chloride group. Work under inert atmospheres (N₂/Ar) and use anhydrous solvents (e.g., THF, DCM). Hydrolysis can generate carboxylic acids, which may complicate reaction outcomes. Quenching with ice-cold water or alcohol is recommended to arrest unintended side reactions .

Advanced Research Questions

Q. How do structural modifications on the pyrazole ring influence bioactivity in drug discovery?

Structure-activity relationship (SAR) studies reveal that substituents at the 3-position (e.g., trifluoromethyl groups) are critical. For example:

- N-Methyl vs. N-Ethyl : N-Methyl derivatives show potent antiviral activity (EC₅₀ = 55 nM), but N-ethyl analogs exhibit toxicity despite similar potency .

- Ring substitution : Replacing the pyrazole with 5- or 6-membered aromatic rings (e.g., isoxazoles) abolishes activity, as seen in measles virus polymerase inhibitors .

- Electron-withdrawing groups : Chlorine at the 5-position enhances electrophilicity, facilitating nucleophilic coupling reactions .

Q. What strategies optimize the stability of 1H-pyrazole-5-carbonyl chloride during multi-step syntheses?

- Temperature control : Reactions involving this compound are best performed at 0–25°C to prevent decomposition.

- Protecting groups : Boc-protected amines or ester intermediates (e.g., ethyl 1H-pyrazole-5-carboxylate) stabilize the core structure during acidic/basic steps. Deprotection with TFA/CH₂Cl₂ (3:1) restores functionality without degrading the pyrazole ring .

- Catalytic additives : Use DMAP or pyridine to scavenge HCl generated during coupling, minimizing side reactions .

Q. How do conflicting data on substituent effects in SAR studies arise, and how can they be resolved?

Discrepancies often stem from assay conditions or impurity profiles. For example:

- Toxicity vs. potency : N-Ethyl pyrazole derivatives may show high in vitro activity but fail in vivo due to metabolic instability. Cross-validate using orthogonal assays (e.g., virus titer reduction + cytotoxicity screening) .

- Synthetic byproducts : Impurities from incomplete Boc deprotection (e.g., residual esters) can skew bioactivity data. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. What role does 1H-pyrazole-5-carbonyl chloride play in synthesizing heterocyclic scaffolds for enzyme inhibition?

The compound serves as a versatile electrophile for constructing:

- Oxadiazoles : Cyclization with hydrazides (e.g., 4-chloro-2-methoxyphenyl hydrazide) using POCl₃ yields oxadiazole derivatives with carbonic anhydrase inhibitory activity .

- Sulfonamides : Coupling with 4-aminopyrrolidines generates sulfonamide-based RdRp inhibitors, demonstrating sub-100 nM EC₅₀ values against RNA viruses .

Methodological Notes

- Contradictions in evidence : While some studies highlight trifluoromethyl groups as essential for activity , others report toxicity with bulkier substituents (e.g., N-benzyl). Systematically vary substituent size/logP to balance potency and safety.

- Critical data gaps : Limited published data exist on the compound’s photostability or long-term storage. Preliminary testing under accelerated degradation conditions (40°C/75% RH) is advised for preclinical candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.